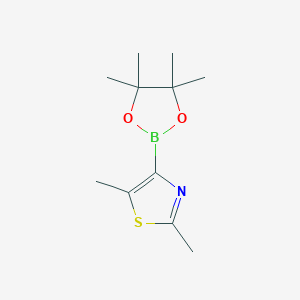![molecular formula C18H19NO4 B3097571 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid CAS No. 1313033-09-8](/img/structure/B3097571.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
Vue d'ensemble
Description
“2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C18H19NO4 . It has a molecular weight of 313.35 . The IUPAC name for this compound is N-[(benzyloxy)carbonyl]-3-methylphenylalanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19NO4/c1-13-6-5-9-15(10-13)11-16(17(20)21)19-18(22)23-12-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) . This indicates that the compound has a benzyl group attached to a carbonyl group, which is further attached to an amino group. The amino group is attached to a 3-methylphenylpropanoic acid group.Applications De Recherche Scientifique
Radioisotope Labeling
- Kurosawa and Nishioka (1996) developed a method for carbon-14 labeling of L-DOPS, a norepinephrine precursor amino acid, using a compound structurally related to 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid (Kurosawa & Nishioka, 1996).
Chemical Synthesis
- Enders, Berg, and Jandeleit (2003) described the synthesis of a compound closely related to the target molecule via a Horner-Wadsworth-Emmons reaction (Enders, Berg, & Jandeleit, 2003).
- Jin et al. (2020) investigated the enantioseparation of isomeric propanoic acids, providing insights into the stereochemistry of similar compounds (Jin, Bao, Sun, & Tong, 2020).
Biological Activity Studies
- Pund et al. (2020) synthesized new compounds from a related acid and evaluated their antimicrobial activities, indicating potential biomedical applications (Pund, Saboo, Sonawane, Dukale, & Magare, 2020).
Materials Science
- Trejo-Machin et al. (2017) explored the use of a structurally similar acid for the development of polybenzoxazine, demonstrating its potential in material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Structural and Mechanistic Studies
- Button and Gossage (2003) reported the synthesis and characterization of oxazoline derivatives, providing structural insights relevant to the study of similar compounds (Button & Gossage, 2003).
Pharmaceutical Chemistry
- Orlinskii (1996) described a preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active compounds (Orlinskii, 1996).
Biochemistry and Medicinal Chemistry
- Piper et al. (1982) discussed the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, highlighting the medicinal chemistry applications of similar compounds (Piper, Montgomery, Sirotnak, & Chello, 1982).
Hydrogen Bonding and Polymorphism Studies
- Podjed and Modec (2022) investigated the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, which can be relevant for understanding the physical properties of related molecules (Podjed & Modec, 2022).
Mécanisme D'action
Target of Action
It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.
Mode of Action
For instance, benzylic compounds are known to react via SN1 or SN2 pathways , which could potentially be relevant to this compound’s mode of action.
Biochemical Pathways
As an alanine derivative , it may be involved in protein synthesis or other amino acid-related pathways.
Pharmacokinetics
Factors such as its molecular weight (31335 g/mol) and its structural features may influence its bioavailability.
Result of Action
As an alanine derivative , it may influence protein synthesis or other amino acid-related processes, potentially leading to various cellular effects.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-6-5-9-15(10-13)11-16(17(20)21)19-18(22)23-12-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKMXKMHEYVYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B3097489.png)
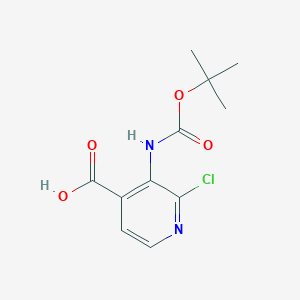
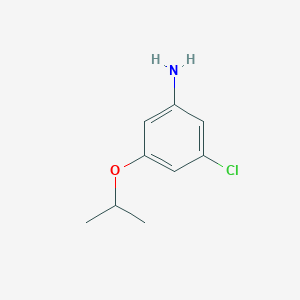
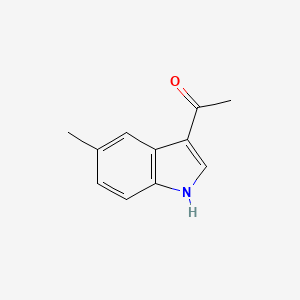
![tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3097519.png)
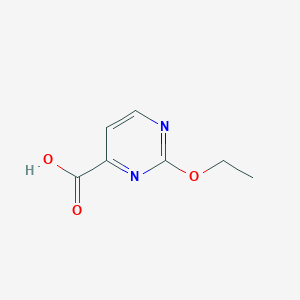
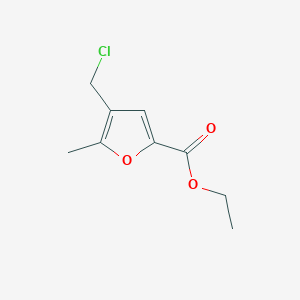
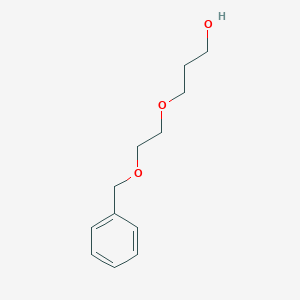
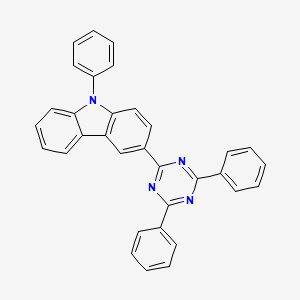
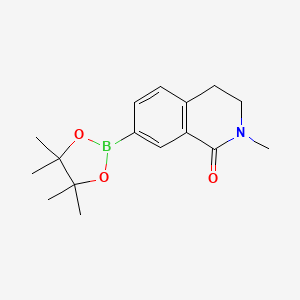
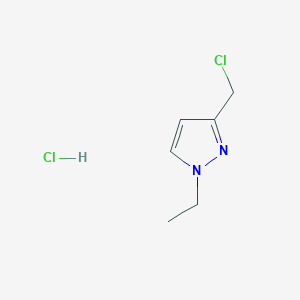
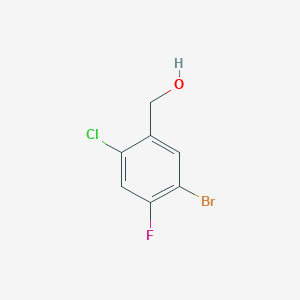
![3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3097600.png)
